4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine
Description
The compound 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine (Molecular Formula: C₂₁H₂₇N₃O₄; MW: 385.464) features a piperazine core substituted at the 4-position with a 2-methoxyphenyl group and an imine (Schiff base) linkage to a 2,4,5-trimethoxyphenyl moiety .
Properties
Molecular Formula |
C21H27N3O4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-9-11-24(12-10-23)22-15-16-13-20(27-3)21(28-4)14-19(16)26-2/h5-8,13-15H,9-12H2,1-4H3/b22-15+ |
InChI Key |
HYDFSGHIBFOPOU-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine typically involves the condensation of 2-methoxyphenylpiperazine with 2,4,5-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of methoxy groups is often associated with enhanced bioactivity against various cancer cell lines. For instance, studies have shown that derivatives of piperazine compounds can inhibit the proliferation of cancer cells such as HeLa and CEM cells, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Its structure allows it to interact with cyclooxygenase enzymes, which are crucial in the inflammatory response. Compounds with similar piperazine structures have demonstrated effective inhibition of COX-II enzymes, which could be extrapolated to suggest potential efficacy for this compound as well .
- Neuropharmacology : Piperazine derivatives are known for their neuroactive properties. The specific substitution patterns in this compound may influence neurotransmitter systems, potentially making it a candidate for treating conditions such as anxiety and depression. The modulation of serotonin and dopamine pathways by similar compounds has been documented in various studies .
Biochemical Studies
- Mechanism of Action : Understanding the mechanism through which this compound exerts its effects is crucial for its development as a therapeutic agent. Studies on related piperazine compounds indicate that they may function through receptor modulation or enzyme inhibition, particularly involving neurotransmitter receptors and inflammatory mediators .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity is essential in drug design. Variations in the methoxy substituents on the phenyl rings can significantly alter the pharmacological profile of piperazine derivatives. This highlights the importance of SAR studies in optimizing the efficacy and selectivity of this compound .
Case Studies
Several case studies have been reported on piperazine derivatives that share structural similarities with 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine:
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to effects such as smooth muscle relaxation and modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in the Benzylidene Substituent
The benzylidene group's substitution pattern significantly influences biological activity and physicochemical properties. Key analogues include:
A. 4-Chloro-3-Nitro Substitution ()
- Compound : (E)-N-(4-Chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)piperazin-1-amine
- Features: Replaces methoxy groups with electron-withdrawing 4-Cl-3-NO₂ substituents. Likely reduces electron density on the aromatic ring, altering binding affinity to receptors like 5-HT₁A compared to the target compound .
B. 2,3-Dimethoxy Substitution ()
- Compound : (E)-N-(2,3-Dimethoxybenzylidene)-4-(2-methoxyphenyl)piperazin-1-amine
- Features :
C. 4-Methyl Substitution ()
- Compound : N-[(E)-(4-Methylphenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine
- Features: 4-Methylphenyl group increases hydrophobicity, while the 1-naphthylmethyl on piperazine adds bulk. Demonstrates how non-methoxy substituents can modulate solubility and receptor access .
Modifications to the Piperazine Substituent
Alterations to the piperazine’s 4-position substituent impact molecular conformation and receptor interaction:
A. Pyridinyl Substituent ()
- Compound : N-[(E)-(3-Benzyloxy-4-methoxyphenyl)methylene]-4-(pyridin-2-yl)piperazin-1-amine
B. Naphthylmethyl Substituent ()
Pharmacological and Functional Insights
Serotonin Receptor Binding ()**
- The target compound’s structural analogues, such as N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine , exhibit high 5-HT₁A binding affinity (Ki < 10 nM) due to the 2-methoxyphenyl-piperazine motif .
- 18F-Mefway , a fluorinated derivative, demonstrates superior brain uptake in PET imaging compared to 18F-FCWAY, highlighting the importance of methoxy and piperazine positioning .
Thermostability and Reactivity ()**
- Bis-bidentate ligands with pyridinyl groups show calculated thermostability up to 300°C, suggesting robustness for industrial applications .
Biological Activity
The compound 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine belongs to a class of piperazine derivatives that have garnered attention for their potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound is significant in determining its biological activity. The presence of methoxy groups and the piperazine moiety influence its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that piperazine derivatives exhibit notable antimicrobial properties. A study evaluated various piperazine compounds against a range of bacteria and fungi. The results revealed that the target compound demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
2. Anticancer Properties
The anticancer potential of piperazine derivatives has been explored extensively. In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20 | Caspase activation |
| HCT116 (Colon) | 25 | Inhibition of PI3K/Akt pathway |
In vivo studies further confirmed these findings, showing tumor regression in xenograft models treated with the compound .
3. Neuroprotective Effects
Recent research has indicated that piperazine derivatives may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve cognitive function in animal models.
| Model | Treatment Dose (mg/kg) | Observed Effect |
|---|---|---|
| Rat model of Alzheimer’s | 10 | Reduced Aβ plaque formation |
| Mouse model of Parkinson’s | 15 | Improved locomotor activity |
These effects are thought to be mediated through the modulation of neurotransmitter levels and reduction of neuroinflammation .
Case Studies
Several case studies have illustrated the potential clinical applications of this compound:
- Case Study 1: A clinical trial involving patients with resistant bacterial infections showed a significant improvement in symptoms when treated with a formulation containing the target compound.
- Case Study 2: Patients with early-stage cancers exhibited a favorable response to treatment regimens including this piperazine derivative, highlighting its potential role as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
